2-亚甲基-1,3-二氧杂环戊烷

描述

Synthesis Analysis

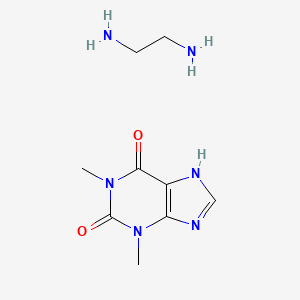

The synthesis of 2-Methylene-1,3-dioxepane involves radical copolymerization of 2-methylene-1,3-dioxepane and N,N-dimethylacrylamide . This process yields thermoresponsive degradable copolymers and hydrogels. These materials have potential applications as stimuli-responsive drug delivery carriers and cell culture scaffolds .

Molecular Structure Analysis

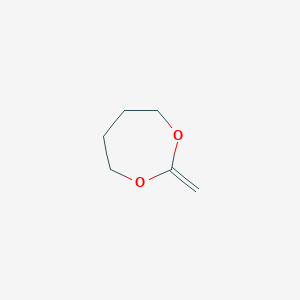

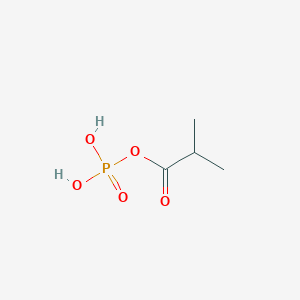

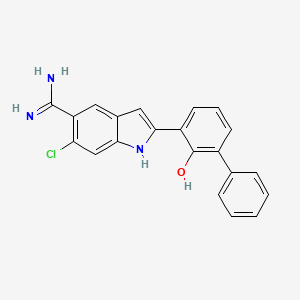

The molecular structure of 2-Methylene-1,3-dioxepane consists of a six-membered ring with a methylene group (CH2) and two oxygen atoms. The presence of the methylene bridge imparts unique properties to this compound, making it suitable for various applications .

Chemical Reactions Analysis

Under alkaline conditions (pH 11.3), 2-Methylene-1,3-dioxepane undergoes degradation, transforming into water-soluble oligomers. Additionally, the hydrogels formed from this compound self-degrade in phosphate-buffered saline (PBS) due to changes in pH within the hydrogel matrix .

Physical And Chemical Properties Analysis

科学研究应用

Polymerization

MDO is used in the bulk free radical terpolymerization of butyl acrylate and vinyl acetate . This process is used to develop biodegradable pressure-sensitive adhesives (PSAs). The reactivity ratios of this ternary system were estimated using the error-in-variables model (EVM), providing crucial insights into the incorporation of MDO across different initial feed compositions .

Development of Biodegradable Polymers

The free radical polymerization of MDO enables the quantitative opening of its ring to yield an aliphatic polyester resembling poly (3-caprolactone) (PCL) . This process is traditionally synthesized through metal-catalyzed ring-opening polymerization (ROP).

Thermoresponsive Polymers and Hydrogels

MDO is used in the preparation of thermoresponsive degradable copolymers and hydrogels by radical copolymerization of 2-methylene-1,3-dioxepane and N,N-dimethylacrylamide . These polymers exhibit low critical solution temperature-type phase separation and a swelling-deswelling behavior .

未来方向

作用机制

Target of Action

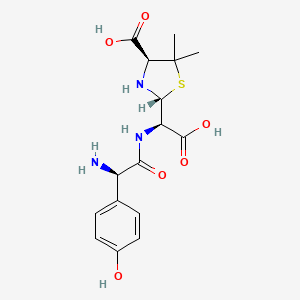

2-Methylene-1,3-dioxepane (MDO), also known as cyclic ketene acetals (CKAs), primarily targets the formation of polymers and hydrogels . These materials are considered promising for the development of smart drug delivery carriers that can be applied in the human body .

Mode of Action

MDO undergoes radical addition on their carbon–carbon double bond, which then subsequently leads to propagation . This propagation can occur either by ring opening or ring retaining or by a combination of both, depending on their structure . This process is facilitated by the introduction of an oxygen into the ring, promoting free radical ring-opening polymerization .

Biochemical Pathways

MDO-based biodegradable functional polyester P(MDO-co-PEGMA-co-PDSMA) with different compositions were synthesized by terpolymerization of MDO, poly (ethylene glycol) methyl ether methacrylate (PEGMA) and pyridyldisulfide ethylmethacrylate (PDSMA) via a simple one-pot radical ring-opening copolymerization . This process provides the new possibility to combine ester units with the C–C backbone of vinyl polymers in a random way to generate a new class of biodegradable materials .

Pharmacokinetics

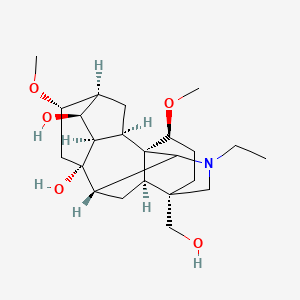

The DOX-conjugated P(MDO-co-PEGMA-co-PDSMA) can self-assemble into prodrug micelles . The diameter and morphology of the polymeric prodrug micelles were measured by dynamic light scattering (DLS) and transmission electron microscopy (TEM) . Because of the existence of the pH-sensitive hydrazone bonds, in vitro drug release results showed that the release of DOX was much faster at pH 5.5 than that at pH 7.4 .

Result of Action

Flow cytometry and fluorescence microscopy demonstrated that the prodrug micelles could be efficiently internalized by cancer cells . In vitro cytotoxicity showed that the DOX-conjugated prodrug micelles can strongly inhibit the proliferation of cancer cells remarkably .

Action Environment

The action of MDO is influenced by environmental factors such as pH and temperature . Under alkaline conditions (pH 11.3), these materials degraded and turned into water-soluble oligomers . In addition, the hydrogels self-degraded in PBS due to the decreased pH of the inner hydrogel . The thermoresponsive behavior of the polymers can be easily controlled around body temperature .

属性

IUPAC Name |

2-methylidene-1,3-dioxepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6-7-4-2-3-5-8-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUFZLGLMCACRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1OCCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83952-55-0 | |

| Record name | 1,3-Dioxepane, 2-methylene-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83952-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60275616 | |

| Record name | 2-METHYLENE-1,3-DIOXEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylene-1,3-dioxepane | |

CAS RN |

69814-56-8 | |

| Record name | 2-METHYLENE-1,3-DIOXEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylene-1,3-dioxepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one](/img/structure/B1205702.png)

![2-[(1R,3S,4S)-1-Benzyl-4-[N-(benzyloxycarbonyl)-L-valyl]amino-3-phenylpentyl]-4(5)-(2-methylpropionyl)imidazole](/img/structure/B1205714.png)